molecular formula C19H17NOS B5015664 4-[2-(1,2-dihydro-1-acenaphthylenylsulfinyl)ethyl]pyridine

4-[2-(1,2-dihydro-1-acenaphthylenylsulfinyl)ethyl]pyridine

Cat. No. B5015664
M. Wt: 307.4 g/mol
InChI Key: AAUPUJSPIRSNRX-UHFFFAOYSA-N
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Description

1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications . It’s used in the construction of various compounds with structural and functional modifications . The 1,2-dihydro-1-acenaphthylenyl component seems to be a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon .


Synthesis Analysis

The synthesis of 1,4-DHP derivatives often involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . Another strategy involves [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components .


Chemical Reactions Analysis

1,4-DHP derivatives can undergo a variety of chemical reactions. For instance, they can react with alcohols to form esters . They can also react with amines to form amides .

properties

IUPAC Name

4-[2-(1,2-dihydroacenaphthylen-1-ylsulfinyl)ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c21-22(12-9-14-7-10-20-11-8-14)18-13-16-5-1-3-15-4-2-6-17(18)19(15)16/h1-8,10-11,18H,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUPUJSPIRSNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)S(=O)CCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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